Methyl 4-methylthiomorpholine-3-carboxylate
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Overview
Description
Methyl 4-methylthiomorpholine-3-carboxylate is a chemical compound with the molecular formula C7H13NO3S It is a derivative of morpholine, a heterocyclic amine, and contains a thiomorpholine ring substituted with a methyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methylthiomorpholine-3-carboxylate typically involves the reaction of 4-methylthiomorpholine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, increased safety, and higher yields. The use of automated systems ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methylthiomorpholine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group on the thiomorpholine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Substitution: Alkyl halides or acyl chlorides; reactions are usually conducted in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
Methyl 4-methylthiomorpholine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 4-methylthiomorpholine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The thiomorpholine ring and the ester group play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methylmorpholine-3-carboxylate: Similar structure but lacks the sulfur atom, leading to different chemical properties and reactivity.
4-Methylmorpholine 4-oxide: Contains an oxygen atom instead of sulfur, resulting in different oxidation states and reactivity.
2-Methylmorpholine: Lacks the carboxylate ester group, affecting its solubility and chemical behavior.
Uniqueness
Methyl 4-methylthiomorpholine-3-carboxylate is unique due to the presence of both the thiomorpholine ring and the carboxylate ester group. This combination imparts distinct chemical properties, such as increased reactivity towards oxidation and the ability to participate in a wider range of chemical reactions compared to its analogs.
Properties
CAS No. |
91828-90-9 |
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Molecular Formula |
C7H13NO2S |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
methyl 4-methylthiomorpholine-3-carboxylate |
InChI |
InChI=1S/C7H13NO2S/c1-8-3-4-11-5-6(8)7(9)10-2/h6H,3-5H2,1-2H3 |
InChI Key |
RQNROZRONWQQCH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCSCC1C(=O)OC |
Origin of Product |
United States |
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